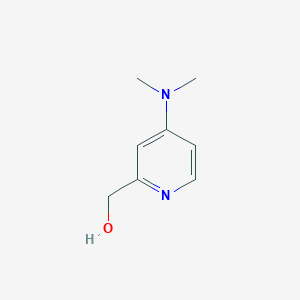

(4-(Dimethylamino)pyridin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-(Dimethylamino)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a white to yellow solid . It is also known by its IUPAC name, [4-(dimethylamino)-2-pyridinyl]methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 . This indicates the presence of a pyridine ring with a dimethylamino group and a methanol group attached to it.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

(4-(Dimethylamino)pyridin-2-yl)methanol, often referred to as a derivative of 4-dimethylaminopyridine (DMAP), finds significant applications in catalysis. Kobayashi et al. (2011) reported its use in the synthesis of pyrrolopyridin-3-ols, where it acted as a catalyst in the O-acylation of unstable alcohols, highlighting its utility in complex organic synthesis processes (Kobayashi et al., 2011). Liu et al. (2014) demonstrated the use of a DMAP hydrochloride variant as a recyclable catalyst in the acylation of inert alcohols and phenols, further emphasizing the versatility of DMAP derivatives in catalytic reactions (Liu et al., 2014).

Electrocatalytic Reduction

In the field of electrocatalysis, Barton Cole et al. (2015) explored substituted pyridiniums, including 4-dimethylamino pyridine, for their ability to reduce carbon dioxide to methanol. This study reveals the potential of DMAP derivatives in environmentally significant reactions like CO2 reduction (Barton Cole et al., 2015).

Synthesis of Nickel Complexes

In the area of inorganic chemistry, Kermagoret and Braunstein (2008) synthesized nickel complexes using (pyridin-2-yl)methanol derivatives. These complexes were applied in ethylene oligomerization, highlighting the role of DMAP derivatives in the synthesis of catalytically active metal complexes (Kermagoret & Braunstein, 2008).

Nonlinear Optical Properties

Luminescence and nonlinear optical properties are another area where DMAP derivatives find applications. Kimura et al. (1977) studied the luminescence of aminopyridines, including 4-(dimethylamino)pyridines, highlighting their potential in optical applications (Kimura et al., 1977). Additionally, Li et al. (2012) investigated thienyl-substituted pyridinium salts, including dimethylamino variants, for their second-order nonlinear optical properties (Li et al., 2012).

Chemical Synthesis and Molecular Studies

In chemical synthesis, the reaction of dimethylamino-azirines with pyridinedicarboximide, as studied by Obrech et al. (1988), presents another application. This reaction provides a pathway to synthesize herbicide-related compounds (Obrech et al., 1988). Moreover, Najafi et al. (2012) described the synthesis of a stannate complex using 4-(dimethylamino)pyridine, contributing to the field of coordination chemistry (Najafi et al., 2012).

Iodolactonisation Reactions

Meng et al. (2015) demonstrated the use of 4-(dimethylamino)pyridine in the iodolactonisation of unsaturated carboxylic acids. This showcases its utility in synthesizing lactone structures under neutral conditions (Meng et al., 2015).

Eigenschaften

IUPAC Name |

[4-(dimethylamino)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKOLJQHBWLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2935988.png)

![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)

![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2935992.png)

![2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B2935996.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2935999.png)

![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)

![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)